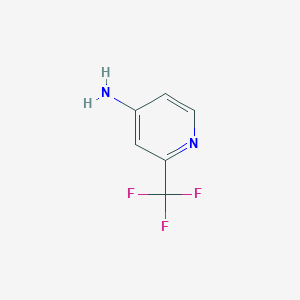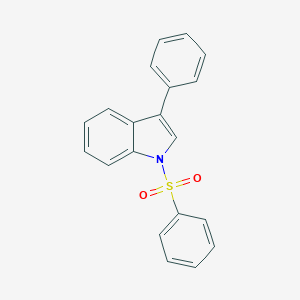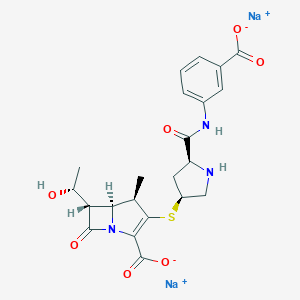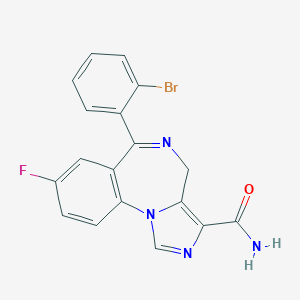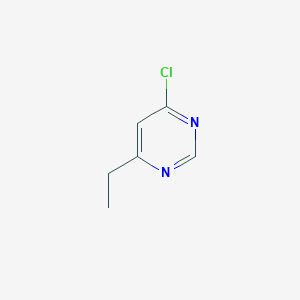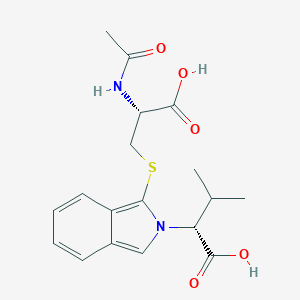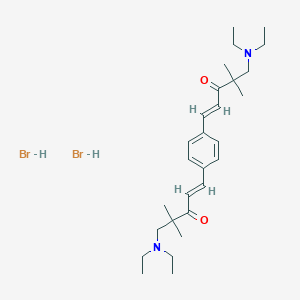
(E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide, also known as DCMU, is a widely used herbicide and algaecide. It is a synthetic compound that is commonly used in scientific research for its ability to inhibit photosynthesis. DCMU is a powerful tool for studying the molecular mechanisms of photosynthesis and has been used extensively in laboratory experiments to investigate the biochemical and physiological effects of photosynthesis inhibition.
作用机制
(E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide acts by binding to the QB protein in photosystem II, which is responsible for transferring electrons from the primary electron donor to the electron acceptor. By binding to QB, (E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide blocks the transfer of electrons, effectively inhibiting photosynthesis.
生化和生理效应
Inhibition of photosynthesis by (E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide can have a range of biochemical and physiological effects on plant and algal cells. These effects can include changes in the levels of photosynthetic pigments, alterations in the activity of enzymes involved in photosynthesis, and changes in the production of reactive oxygen species. In addition, photosynthesis inhibition can lead to changes in cellular metabolism, growth, and development.
实验室实验的优点和局限性
One of the main advantages of (E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide is its ability to selectively inhibit photosynthesis in plant and algal cells, allowing researchers to study the effects of photosynthesis inhibition on cellular processes. However, one limitation of (E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide is that it can have non-specific effects on cellular processes, making it difficult to interpret the results of experiments. In addition, (E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide can be toxic to some organisms at high concentrations, limiting its usefulness in certain experiments.
未来方向
There are many potential directions for future research involving (E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide. One area of interest is the development of new herbicides and algaecides based on the structure of (E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide. Another area of research is the use of (E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide in the development of new photosynthetic technologies, such as artificial photosynthesis. Finally, there is potential for future research on the effects of (E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide on cellular processes beyond photosynthesis, such as its effects on cellular signaling pathways.
合成方法
(E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide is synthesized by the reaction of 3,3-dimethyl-1-butene with diethylamine to form the intermediate 5-(diethylamino)-3,3-dimethyl-1-penten-4-one. This intermediate is then reacted with 1,4-dibromobenzene to form the final product, (E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide.
科学研究应用
(E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide is widely used in scientific research as a tool for studying the mechanisms of photosynthesis. It is commonly used to inhibit photosynthesis in plant and algal cells, allowing researchers to study the effects of photosynthesis inhibition on cellular processes. (E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide has also been used in studies of the structure and function of photosynthetic membranes, as well as in investigations of the molecular mechanisms of photosynthetic electron transport.
属性
CAS 编号 |
125563-95-3 |
|---|---|
产品名称 |
(E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide |
分子式 |
C28H46Br2N2O2 |
分子量 |
602.5 g/mol |
IUPAC 名称 |
(E)-5-(diethylamino)-1-[4-[(E)-5-(diethylamino)-4,4-dimethyl-3-oxopent-1-enyl]phenyl]-4,4-dimethylpent-1-en-3-one;dihydrobromide |
InChI |
InChI=1S/C28H44N2O2.2BrH/c1-9-29(10-2)21-27(5,6)25(31)19-17-23-13-15-24(16-14-23)18-20-26(32)28(7,8)22-30(11-3)12-4;;/h13-20H,9-12,21-22H2,1-8H3;2*1H/b19-17+,20-18+;; |
InChI 键 |
SFNAZJOEZQFYCY-HLVWOLMTSA-N |
手性 SMILES |
CCN(CC(C(=O)/C=C/C1=CC=C(C=C1)/C=C/C(=O)C(CN(CC)CC)(C)C)(C)C)CC.Br.Br |
SMILES |
CCN(CC)CC(C)(C)C(=O)C=CC1=CC=C(C=C1)C=CC(=O)C(C)(C)CN(CC)CC.Br.Br |
规范 SMILES |
CCN(CC)CC(C)(C)C(=O)C=CC1=CC=C(C=C1)C=CC(=O)C(C)(C)CN(CC)CC.Br.Br |
同义词 |
NC 758 NC-758 NC758 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



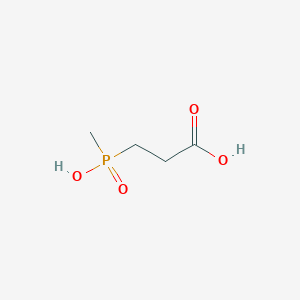
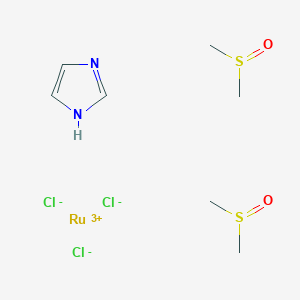
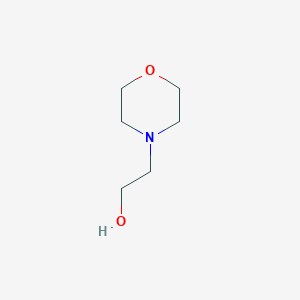
![4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B138142.png)
![1-[(2-Chlorophenyl)sulfanyl]propan-2-one](/img/structure/B138143.png)
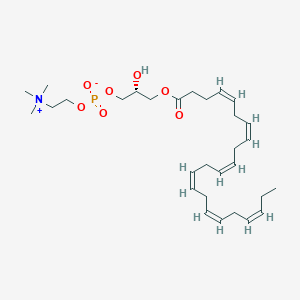
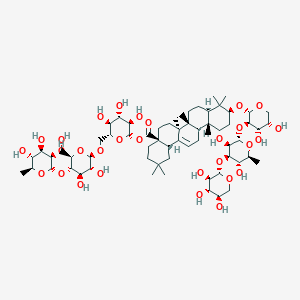
![[(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol](/img/structure/B138149.png)
